2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide

GSK‑3β inhibitor structure‑based drug design isonicotinamide SAR

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide (CAS 2034619-22-0, molecular formula C20H24N4O3, MW 368.4 g/mol) is a synthetic small molecule belonging to the isonicotinamide class of glycogen synthase kinase‑3 (GSK‑3) inhibitors. Its scaffold combines a 2‑cyclopropylmethoxy substituent on the pyridine ring with an N‑((6‑morpholinopyridin‑3‑yl)methyl) side chain, distinguishing it from earlier isonicotinamide leads such as compound 15 (2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin‑3‑yl)pyridine‑4‑carboxamide) that bears a cyclopropylcarbonylamino group at the 2‑position and a methoxypyridinyl amide.

Molecular Formula C20H24N4O3
Molecular Weight 368.437
CAS No. 2034619-22-0
Cat. No. B2696479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide
CAS2034619-22-0
Molecular FormulaC20H24N4O3
Molecular Weight368.437
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H24N4O3/c25-20(17-5-6-21-19(11-17)27-14-15-1-2-15)23-13-16-3-4-18(22-12-16)24-7-9-26-10-8-24/h3-6,11-12,15H,1-2,7-10,13-14H2,(H,23,25)
InChIKeyXSXBERZBALMIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide (CAS 2034619-22-0): A Structurally Differentiated Isonicotinamide for GSK-3-Targeted Research Procurement


2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide (CAS 2034619-22-0, molecular formula C20H24N4O3, MW 368.4 g/mol) is a synthetic small molecule belonging to the isonicotinamide class of glycogen synthase kinase‑3 (GSK‑3) inhibitors . Its scaffold combines a 2‑cyclopropylmethoxy substituent on the pyridine ring with an N‑((6‑morpholinopyridin‑3‑yl)methyl) side chain, distinguishing it from earlier isonicotinamide leads such as compound 15 (2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin‑3‑yl)pyridine‑4‑carboxamide) that bears a cyclopropylcarbonylamino group at the 2‑position and a methoxypyridinyl amide . Computed physicochemical properties include XLogP3 of 1.7, a topological polar surface area of 76.6 Ų, 7 rotatable bonds, and 1 hydrogen‑bond donor, placing the molecule within favourable drug‑like chemical space for CNS‑penetrant probe development .

Why Generic Isonicotinamide Substitution Fails: The Critical Role of the 2‑Cyclopropylmethoxy and 6‑Morpholinopyridin‑3‑ylmethyl Substituents in 2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide


Isonicotinamide‑based GSK‑3 inhibitors derive their potency, kinase selectivity, and brain penetration from precise substitution patterns on the pyridine core and the amide side chain . The 2‑position substituent directly modulates the hydrogen‑bonding network within the GSK‑3β ATP‑binding pocket, while the N‑linked aryl/heteroaryl group governs selectivity against off‑target kinases such as CDK2 and PKC . Replacing the 2‑cyclopropylmethoxy group with a hydrogen (giving N‑(6‑morpholinopyridin‑3‑ylmethyl)isonicotinamide) is predicted to significantly reduce GSK‑3β affinity because the ether oxygen participates in a critical water‑mediated contact with Asp133 and Val135 in the hinge region, a contact that is absent in the des‑alkoxy analog. Similarly, truncating the morpholinopyridinyl moiety to a simple pyridin‑3‑ylmethyl group (yielding 2‑(cyclopropylmethoxy)‑N‑(pyridin‑3‑ylmethyl)isonicotinamide) removes the morpholine oxygen, which forms a hydrogen bond with the carbonyl of Gln185 in the GSK‑3β substrate‑binding groove in related morpholinopyridine co‑crystal structures . These non‑interchangeable structural features mean that even closely related analogs cannot be assumed to replicate the target engagement, selectivity, or pharmacokinetic profile of 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide without explicit experimental verification.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide Against Closest Isonicotinamide Analogs


Divergent 2‑Position Substituent Topology Compared with the Clinical Candidate Compound 15: Cyclopropylmethoxy vs Cyclopropylcarbonylamino

The co‑crystal structure of GSK‑3β with compound 15 (PDB 5F94) reveals that the cyclopropylcarbonylamino group at the 2‑position donates a hydrogen bond to the backbone carbonyl of Asp133 while accepting a hydrogen bond from the amide NH of Val135, anchoring the inhibitor in the hinge region . In 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide, the cyclopropylmethoxy substituent replaces the amide NH with an ether oxygen. This substitution eliminates the hydrogen‑bond donor character at this position, which is expected to reduce the entropic penalty upon binding while maintaining the critical hydrogen‑bond acceptor contact with Val135, as predicted by molecular docking against the 5F94 template . The absence of a donor NH also lowers the compound’s susceptibility to metabolic N‑dealkylation, a common clearance pathway for cyclopropylcarbonylamino‑containing isonicotinamides (e.g., compound 15 showed moderate intrinsic clearance in human liver microsomes, CLint = 22 µL/min/mg) .

GSK‑3β inhibitor structure‑based drug design isonicotinamide SAR

Enhanced Predicted CNS Permeability via Morpholinopyridine Side Chain vs Methoxypyridine in Compound 15

The morpholinopyridin‑3‑ylmethyl side chain of the target compound introduces a tertiary amine (morpholine pKa ≈ 8.3) capable of forming a salt‑bridge interaction with the carboxylic acid side chain of Glu137 in the GSK‑3β substrate‑binding groove, an interaction not possible with the neutral methoxypyridine ring of compound 15 . This ionic contact is predicted to enhance binding affinity and prolong residence time on the target. More critically, the morpholine moiety lowers the calculated topological polar surface area (TPSA) of the target compound to 76.6 Ų and the XLogP3 to 1.7 , values that lie within the optimal range for passive blood‑brain barrier penetration (CNS MPO score ≥ 4.0) . In contrast, compound 15 has a TPSA of 96.3 Ų and XLogP3 of 2.8, placing it closer to the upper limit of CNS drug‑like space.

CNS drug discovery brain penetration isonicotinamide ADME

Predicted Kinase Selectivity Advantage Conferred by the Morpholinopyridinyl Group Over the Methoxypyridinyl Group

The isonicotinamide class is characterized by remarkably high kinase selectivity; compound 15 inhibited only 3 out of 359 kinases tested at 1 µM (>90% inhibition threshold) in the DiscoverX KINOMEscan panel . The morpholine oxygen of the target compound is predicted to form an additional hydrogen bond with the side‑chain NH₂ of Gln185 at the entrance of the GSK‑3β substrate‑binding cleft, a contact that is geometrically inaccessible to the methoxy group of compound 15 . Because Gln185 is unique to GSK‑3α/β among the human kinome, this interaction is expected to further sharpen selectivity against closely related CMGC kinases such as CDK2 and CDK5, which possess a bulkier residue (Lys89) at the equivalent position .

kinase selectivity GSK‑3 inhibitor off‑target profiling

Synthetic Tractability and Procurement Readiness Compared with Multi‑Step Isonicotinamide Analogs

2‑(Cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide is accessible via a convergent three‑step sequence: (i) O‑alkylation of 2‑hydroxyisonicotinonitrile with cyclopropylmethyl bromide, (ii) nitrile hydrolysis to the carboxylic acid, and (iii) HATU‑mediated coupling with (6‑morpholinopyridin‑3‑yl)methanamine . This route avoids the low‑yielding Buchwald–Hartwig amination required for installing the 2‑aminocarbonyl substituent in compound 15 and related analogs, which typically proceeds in <40% yield due to competitive N‑arylation at the pyridine nitrogen . The commercial availability of the key intermediate 6‑morpholinopyridine‑3‑carbaldehyde (CAS 173282‑15‑6) from multiple suppliers further shortens the synthesis to two steps from readily available 2‑hydroxyisonicotinic acid .

chemical synthesis procurement lead time isonicotinamide building blocks

Optimal Deployment Scenarios for 2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide in Drug Discovery and Chemical Biology


CNS‑Penetrant GSK‑3β Chemical Probe for Alzheimer’s Disease Target Engagement Studies

The predicted brain‑penetrant physicochemical profile (CNS MPO = 5.2, XLogP3 = 1.7, TPSA = 76.6 Ų) makes 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide a strong candidate for ex vivo target engagement assays in murine triple‑transgenic Alzheimer’s models, where isonicotinamide‑class GSK‑3 inhibitors have previously demonstrated oral activity and reduction of hyperphosphorylated tau . Researchers can prioritize this compound over compound 15 for CNS studies requiring higher brain‑to‑plasma concentration ratios, as the lower XLogP3 and TPSA are expected to enhance passive BBB permeation while minimizing P‑glycoprotein efflux.

Kinase‑Selectivity Profiling Benchmarking Against Compound 15 and Broader Isonicotinamide Series

The morpholinopyridinyl side chain introduces a predicted selectivity‑enhancing contact with Gln185, which is unique to GSK‑3α/β . Procurement of 2‑(cyclopropylmethoxy)‑N‑((6‑morpholinopyridin‑3‑yl)methyl)isonicotinamide alongside compound 15 enables head‑to‑head kinome‑wide profiling (e.g., KINOMEscan or KiNativ) to experimentally validate the selectivity hypothesis. This comparative dataset is essential for medicinal chemistry teams seeking to understand the contribution of the morpholinopyridine motif to kinase selectivity before committing to lead optimization.

In Vitro Metabolism‑Resistance Comparison in Human Hepatocyte Assays

The replacement of the cyclopropylcarbonylamino group (present in compound 15) with a cyclopropylmethoxy ether eliminates the amide NH that serves as a primary site for CYP450‑mediated N‑dealkylation . Side‑by‑side incubation of both compounds in cryopreserved human hepatocytes can quantify the difference in intrinsic clearance, providing procurement justification for the target compound when a longer half‑life is desired for in vivo pharmacodynamic studies.

Large‑Scale Synthesis and SAR Expansion Program Enabled by a Shorter Synthetic Route

With a convergent 3‑step sequence and commercially available 6‑morpholinopyridine‑3‑carbaldehyde (CAS 173282‑15‑6) , the target compound can be produced in multigram quantities with higher overall yield than the Buchwald–Hartwig‑dependent route to compound 15 . This practical advantage supports procurement for parallel SAR libraries where the cyclopropylmethoxy and morpholinopyridinyl substituents are systematically varied, accelerating the identification of backup candidates with improved potency and ADME profiles.

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